3-Ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide
CAS No.: 917899-19-5
Cat. No.: VC17285959
Molecular Formula: C7H13N3O2S
Molecular Weight: 203.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 917899-19-5 |
|---|---|
| Molecular Formula | C7H13N3O2S |
| Molecular Weight | 203.26 g/mol |
| IUPAC Name | 3-ethyl-N,N-dimethylpyrazole-1-sulfonamide |
| Standard InChI | InChI=1S/C7H13N3O2S/c1-4-7-5-6-10(8-7)13(11,12)9(2)3/h5-6H,4H2,1-3H3 |
| Standard InChI Key | CSDWSKXRAXPRAP-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NN(C=C1)S(=O)(=O)N(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-Ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide features a pyrazole ring substituted at the 1-position with a sulfonamide group and at the 3-position with an ethyl group. The N,N-dimethyl modification on the sulfonamide moiety enhances its lipophilicity, potentially influencing blood-brain barrier penetration. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₃N₃O₂S | |
| Molecular Weight | 203.26 g/mol | |
| SMILES | CCC1=NN(C=C1)S(=O)(=O)N(C)C | |
| InChIKey | CSDWSKXRAXPRAP-UHFFFAOYSA-N | |
| PubChem CID | 59446660 |
The crystal structure remains undetermined, but computational models predict a planar pyrazole ring with the sulfonamide group adopting a conformation perpendicular to the ring .
Synthesis and Optimization
General Synthetic Routes
The synthesis of 3-Ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide follows strategies established for pyrazole sulfonamides (Figure 1) :
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Pyrazole Core Formation: Reacting pentane-2,4-dione with hydrazine hydrate yields 3,5-dimethyl-1H-pyrazole .
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Sulfonylation: Treatment with dimethylsulfamoyl chloride in the presence of a base (e.g., NaH or DIPEA) introduces the sulfonamide group .
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Ethylation: A Friedel-Crafts alkylation or nucleophilic substitution installs the 3-ethyl group, though specific conditions for this step require further elaboration.
Key Reaction Parameters:
Yield Optimization
Comparative studies on analogous compounds reveal:
The use of DIPEA in DCM maximizes yield by mitigating side reactions such as sulfonyl chloride hydrolysis .
Physicochemical Properties
Solubility and Stability
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Stability: Stable under inert conditions but may hydrolyze in strong acids/bases due to the sulfonamide linkage.
| Supplier | Purity | Price (USD/g) |
|---|---|---|
| VulcanChem | >95% | 240 |
| Bide Pharm | >98% | 210 |
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